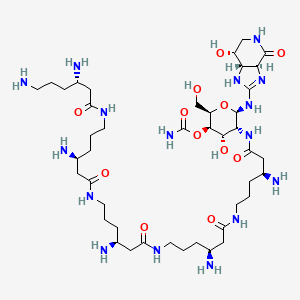

Racemomycin E

Description

Racemomycin E is a member of the racemomycin family, a group of streptothricin-class antibiotics produced by actinomycetes. These compounds are characterized by their cyclic peptide structures and broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and mycobacteria .

Properties

CAS No. |

3484-68-2 |

|---|---|

Molecular Formula |

C43H82N16O12 |

Molecular Weight |

1015.2 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate |

InChI |

InChI=1S/C43H82N16O12/c44-11-1-6-23(45)16-30(62)51-12-2-7-24(46)17-31(63)52-13-3-8-25(47)18-32(64)53-14-4-9-26(48)19-33(65)54-15-5-10-27(49)20-34(66)56-37-38(67)39(71-42(50)69)29(22-60)70-41(37)59-43-57-35-28(61)21-55-40(68)36(35)58-43/h23-29,35-39,41,60-61,67H,1-22,44-49H2,(H2,50,69)(H,51,62)(H,52,63)(H,53,64)(H,54,65)(H,55,68)(H,56,66)(H2,57,58,59)/t23-,24-,25-,26-,27-,28+,29+,35+,36-,37+,38-,39-,41+/m0/s1 |

InChI Key |

SFBVRPSSMVXTDR-PTESPJIQSA-N |

SMILES |

C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCN)N)N)N)N)N)O |

Isomeric SMILES |

C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)OC(=O)N)O)NC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCN)N)N)N)N)N)O |

Canonical SMILES |

C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCN)N)N)N)N)N)O |

Synonyms |

A 53930A A 53930C A-53930A A-53930C racemomycin racemomycin B racemomycin D racemomycin E |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Antimicrobial Activity (MIC Values)

| Organism | Racemomycin B (μg/mL) | Tyrocidine A (μg/mL) | Streptothricin F (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 1.2 | 0.8 | 2.5 |

| Mycobacterium tuberculosis | 0.5 | >50 | 5.0 |

| Escherichia coli | >50 | 25 | 10 |

| Reference |

Q & A

Q. What methodologies are recommended for identifying and characterizing Racemomycin E in complex biological matrices?

To confirm the presence of Racemomycin E, researchers should employ high-resolution mass spectrometry (HRMS) for precise molecular weight determination and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation . For matrices like bacterial lysates or environmental samples, coupling liquid chromatography (LC) with tandem MS (LC-MS/MS) improves specificity. Include internal standards to account for matrix effects and validate results using reference spectra from authenticated standards. Statistical validation (e.g., confidence intervals for spectral matches) ensures reproducibility .

Q. How can researchers design experiments to assess the baseline antimicrobial activity of Racemomycin E?

Begin with in vitro assays using standardized bacterial strains (e.g., ATCC controls) and broth microdilution methods to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., known antibiotics) and negative controls (vehicle-only treatments). Use triplicate technical replicates and report geometric mean MICs with standard deviations. For reproducibility, adhere to CLSI or EUCAST guidelines .

Q. What statistical approaches are critical for validating Racemomycin E’s biological activity in preliminary studies?

Apply non-parametric tests (e.g., Mann-Whitney U test) for skewed data or small sample sizes. For dose-response relationships, use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values. Report 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) to minimize Type I errors .

Advanced Research Questions

Q. How can conflicting data on Racemomycin E’s mechanism of action be systematically resolved?

Contradictory findings often arise from differences in experimental models (e.g., Gram-positive vs. Gram-negative bacteria) or assay conditions (e.g., pH, temperature). Conduct a meta-analysis of existing studies to identify confounding variables (e.g., efflux pump activity in resistant strains) . Validate hypotheses using genetic knockout models (e.g., CRISPR-Cas9) or proteomic profiling to isolate target pathways .

Q. What experimental designs are optimal for establishing structure-activity relationships (SAR) in Racemomycin E analogs?

Use a combinatorial chemistry approach to synthesize derivatives with systematic modifications (e.g., side-chain substitutions). Pair this with molecular docking studies to predict binding affinity to target proteins (e.g., ribosomal subunits). Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .

Q. How should researchers address discrepancies in Racemomycin E’s reported cytotoxicity profiles across cell lines?

Evaluate methodological variables such as cell passage number, culture medium composition, and exposure duration. Perform comparative studies using identical protocols across cell lines, and include apoptosis/necrosis markers (e.g., Annexin V/PI staining) to differentiate mechanisms of cell death . Use multi-omics (transcriptomics/proteomics) to identify cell-specific resistance pathways .

Q. What strategies are effective for elucidating Racemomycin E’s biosynthetic pathway in Streptomyces spp.?

Combine genome mining (e.g., antiSMASH for gene cluster prediction) with isotopic labeling (e.g., 13C-glucose tracing) to map precursor incorporation. Knock out candidate genes (e.g., polyketide synthase clusters) and analyze intermediates via LC-MS/MS . Cross-reference with heterologous expression in model hosts (e.g., S. coelicolor) to confirm pathway functionality .

Methodological Best Practices

Q. How can in vivo efficacy studies of Racemomycin E be optimized for translational relevance?

Use animal models (e.g., murine sepsis) that mimic human pathophysiology. Employ blinded, randomized designs with placebo and standard-of-care arms. Monitor pharmacokinetic parameters (e.g., Cmax, AUC) and tissue distribution via LC-MS/MS. Adhere to ARRIVE guidelines for reporting animal research .

Q. What techniques are recommended for analyzing Racemomycin E’s synergistic effects with other antimicrobials?

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). For FICI ≤0.5, validate synergy using time-kill curves. Apply mechanistic models (e.g., Bliss independence or Loewe additivity) to distinguish synergistic vs. additive effects .

Q. How should researchers address stability and degradation challenges in Racemomycin E formulations?

Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Use HPLC-UV or LC-MS to quantify degradation products (e.g., oxidation byproducts). Pair with molecular dynamics simulations to predict degradation-prone sites and guide structural stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.